Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)
CAS No.: 110475-22-4
Cat. No.: VC0009858
Molecular Formula: C5H8N4O
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110475-22-4 |
|---|---|
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-methyl-1H-imidazole-5-carbohydrazide |
| Standard InChI | InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | HCKJIEFPTPJHQW-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(N1)C(=O)NN |
| Canonical SMILES | CC1=NC=C(N1)C(=O)NN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₅H₈N₄O, with a molecular weight of 140.14 g/mol. Its IUPAC name, 2-methyl-1H-imidazole-5-carbohydrazide, reflects the methyl group at position 2 and the hydrazide moiety (-CONHNH₂) at position 5 (or 4, depending on tautomerism). The SMILES notation CC1=NC=C(N1)C(=O)NN provides a precise two-dimensional representation (Table 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-methyl-1H-imidazole-5-carbohydrazide |
| SMILES | CC1=NC=C(N1)C(=O)NN |
| Tautomerism | 4(5)-position interchange |
The imidazole ring’s aromaticity and the electron-withdrawing hydrazide group contribute to its reactivity. Tautomeric shifts between the 4- and 5-carboxylic acid forms are influenced by pH and solvent polarity .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically proceeds via a multi-step route (Figure 1):
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Imidazole Ring Formation: Condensation reactions between α-hydroxyketones and urea derivatives under acidic conditions generate the imidazole core .
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Methylation: Introduction of the methyl group at position 2 via alkylation with methyl iodide or dimethyl sulfate.
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Hydrazide Formation: Reaction of the methylated imidazole-4(5)-carboxylate ester with hydrazine hydrate yields the target hydrazide .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazole formation | NH₃, CO₂, 140–230°C, 2–350 bar | 60–75% |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85% |
| Hydrazide derivation | NH₂NH₂·H₂O, EtOH, reflux | 70% |
Optimization Challenges
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Regioselectivity: Controlling the carboxylation position (4 vs. 5) remains challenging due to tautomerism. High-pressure CO₂ carboxylation at 230°C favors the 4-monocarboxylic acid .
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Purification: Chromatographic separation is often required to isolate the desired tautomer .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Hydrazide derivatives are generally sensitive to oxidation and hydrolysis, necessitating storage under inert atmospheres .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 0.89 (estimated) |
| pKa (Hydrazide NH) | ~3.1 |
| Melting Point | 180–185°C (decomposes) |
Reactivity and Functionalization
Nucleophilic Substitution
The hydrazide group (-CONHNH₂) participates in condensation reactions with aldehydes or ketones to form hydrazones, which are valuable intermediates in heterocyclic synthesis . For example:
This reactivity is exploited to generate Schiff bases with antimicrobial properties .
Electrophilic Aromatic Substitution
The electron-rich imidazole ring undergoes bromination or nitration at the methyl-substituted position under mild conditions . For instance, treatment with N-bromosuccinimide (NBS) selectively brominates the methyl group .
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